molecular formula C28H47NO4 B026324 Glycolithocholic acid ethyl ester CAS No. 100929-89-3

Glycolithocholic acid ethyl ester

Cat. No. B026324
M. Wt: 461.7 g/mol
InChI Key: JRXQPFBKHYDFPV-CUYCEIPOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Glycolithocholic acid ethyl ester (GLCA-EE) is a synthetic bile acid derivative that has been widely studied for its potential applications in various fields of research. This molecule is a modified form of lithocholic acid, a naturally occurring bile acid that is synthesized in the liver and plays an important role in the digestion and absorption of dietary fats. GLCA-EE has been shown to exhibit a range of interesting biochemical and physiological effects, making it a promising candidate for further investigation.

Scientific Research Applications

Fatty Acid Ethyl Esters in Biofuel Production

  • Biofuel Production : Fatty acid ethyl esters (FAEEs), including glycolithocholic acid ethyl ester, have been studied for their potential use in biofuel production. A study by Elbahloul and Steinbüchel (2010) demonstrated the pilot-scale production of FAEEs using an engineered Escherichia coli strain, highlighting their potential in renewable energy sources (Elbahloul & Steinbüchel, 2010).

Medical and Pharmaceutical Applications

  • Drug Synthesis : In the pharmaceutical industry, glycolithocholic acid ethyl ester can play a role in the synthesis of certain drugs. For instance, Deaguero and Bommarius (2014) described its use in the enzymatic synthesis of ampicillin, a commonly used antibiotic (Deaguero & Bommarius, 2014).
  • Cancer Therapy : Kim et al. (2011) explored the use of FAEE-based glycol chitosan nanoparticles for tumor accumulation in cancer therapy, showing the potential of glycolithocholic acid ethyl ester derivatives in targeted drug delivery (Kim, Lee, Jeong, & Lee, 2011).

Industrial and Chemical Applications

  • Catalysis and Synthesis : The compound is also relevant in the field of chemical engineering and catalysis. A study by Bosco et al. (2010) on the synthesis of glucuronic acid esters using Lewis-acidic polyoxometalates indicates the potential utility of glycolithocholic acid ethyl ester in chemical synthesis processes (Bosco et al., 2010).
  • Surface Immobilization : Gnauck et al. (2007) investigated the use of glycol-alkane phosphate derivatives, similar to glycolithocholic acid ethyl ester, for surface immobilization on metal/metal oxide surfaces, which has implications in material sciences (Gnauck, Jaehne, Blaettler, Tosatti, Textor, & Adler, 2007).

properties

CAS RN

100929-89-3

Product Name

Glycolithocholic acid ethyl ester

Molecular Formula

C28H47NO4

Molecular Weight

461.7 g/mol

IUPAC Name

ethyl 2-[[(4R)-4-[(3R,5R,8R,9S,10S,13R,14S,17R)-3-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]acetate

InChI

InChI=1S/C28H47NO4/c1-5-33-26(32)17-29-25(31)11-6-18(2)22-9-10-23-21-8-7-19-16-20(30)12-14-27(19,3)24(21)13-15-28(22,23)4/h18-24,30H,5-17H2,1-4H3,(H,29,31)/t18-,19-,20-,21+,22-,23+,24+,27+,28-/m1/s1

InChI Key

JRXQPFBKHYDFPV-CUYCEIPOSA-N

Isomeric SMILES

CCOC(=O)CNC(=O)CC[C@@H](C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@H]4[C@@]3(CC[C@H](C4)O)C)C

SMILES

CCOC(=O)CNC(=O)CCC(C)C1CCC2C1(CCC3C2CCC4C3(CCC(C4)O)C)C

Canonical SMILES

CCOC(=O)CNC(=O)CCC(C)C1CCC2C1(CCC3C2CCC4C3(CCC(C4)O)C)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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